molecular formula C19H42N2O B12815628 1,3-Bis(2-ethylhexylamino)propan-2-ol CAS No. 36340-29-1

1,3-Bis(2-ethylhexylamino)propan-2-ol

Cat. No.: B12815628
CAS No.: 36340-29-1
M. Wt: 314.5 g/mol
InChI Key: JYNVHRRYJSPDCG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The IUPAC name for 1,3-Bis(2-ethylhexylamino)propan-2-ol is derived by identifying the longest carbon chain containing the functional group (propan-2-ol) and specifying substituents. The parent chain is propane with a hydroxyl group (-OH) at position 2. The two amino groups (-NH-) at positions 1 and 3 are each bonded to a 2-ethylhexyl moiety. Following substitutive nomenclature rules, the full systematic name is 1,3-bis[(2-ethylhexyl)amino]propan-2-ol .

Synonyms for this compound may include:

  • 1,3-Di(2-ethylhexylamino)propan-2-ol
  • N,N'-Bis(2-ethylhexyl)-2-hydroxypropane-1,3-diamine

These variants reflect alternative phrasings of the substituent order or hyphenation conventions. Notably, none of the provided search results explicitly list synonyms for this compound, as they describe structurally distinct molecules such as ether derivatives (e.g., 1,3-Bis[(2-ethylhexyl)oxy]propan-2-ol) or aromatic amine-containing analogs.

Molecular Formula and Weight Validation

The molecular formula of this compound is calculated as follows:

  • Propan-2-ol backbone : C₃H₈O
  • Two 2-ethylhexylamino groups : Each 2-ethylhexyl (C₈H₁₇) contributes C₈H₁₇N per substituent.

Combining these:
C₃H₈O + 2(C₈H₁₇N) = C₁₉H₄₂N₂O

The molecular weight is computed using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00):

  • Carbon: 19 × 12.01 = 228.19
  • Hydrogen: 42 × 1.008 = 42.34
  • Nitrogen: 2 × 14.01 = 28.02
  • Oxygen: 1 × 16.00 = 16.00
    Total molecular weight = 314.55 g/mol

This contrasts with the ether analog 1,3-Bis[(2-ethylhexyl)oxy]propan-2-ol, which has a molecular formula of C₁₉H₄₀O₃ and a molecular weight of 316.5 g/mol. The replacement of oxygen atoms with nitrogen in the target compound reduces the molecular weight slightly due to nitrogen’s lower atomic mass compared to oxygen.

CAS Registry Number and Regulatory Classifications

The provided search results do not include a CAS Registry Number for this compound. However, regulatory classifications for structurally related compounds offer limited insights. For example, the ether analog 1,3-Bis[(2-ethylhexyl)oxy]propan-2-ol (CAS 59068-03-0) is cataloged in PubChem but lacks explicit hazard classifications. Similarly, 1-Methoxy-2-propanol (CAS 107-98-2) is classified as flammable and irritating, though such properties cannot be extrapolated to the amino derivative without experimental data.

In the absence of specific regulatory data, this compound would likely fall under general industrial chemical regulations, requiring evaluation under frameworks such as REACH or TSCA. Its amino-alcohol structure suggests potential applications as a surfactant or chelating agent, paralleling uses of similar compounds like 1,3-Bis[bis(2-pyridylmethyl)amino]-2-propanol in coordination chemistry.

Properties

CAS No.

36340-29-1

Molecular Formula

C19H42N2O

Molecular Weight

314.5 g/mol

IUPAC Name

1,3-bis(2-ethylhexylamino)propan-2-ol

InChI

InChI=1S/C19H42N2O/c1-5-9-11-17(7-3)13-20-15-19(22)16-21-14-18(8-4)12-10-6-2/h17-22H,5-16H2,1-4H3

InChI Key

JYNVHRRYJSPDCG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCC(CNCC(CC)CCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 188125 involves several steps, starting from the parent compound ibogaine. The key steps include:

    Methoxylation: Introduction of a methoxy group to the ibogaine structure.

    Cyclization: Formation of the pentacyclic structure characteristic of coronaridine derivatives.

    Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods: Industrial production of NSC 188125 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: NSC 188125 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

1,3-Bis(2-ethylhexylamino)propan-2-ol has shown potential in drug formulation and delivery systems due to its amphiphilic nature. This property enhances solubility and bioavailability of hydrophobic drugs. Key areas of research include:

  • Drug Solubilization : The compound is employed to improve the solubility of poorly soluble drugs, facilitating their absorption in biological systems. Its hydrophobic alkyl chains help in forming micelles or liposomes that encapsulate drugs.
  • Interaction Studies : Research indicates that this compound interacts effectively with various biological molecules, enhancing its potential as a drug delivery agent. Studies have focused on its behavior in biological systems and its interactions with other compounds, which are crucial for developing effective therapeutic agents.

Industrial Chemistry

In industrial applications, this compound serves as a useful intermediate in the synthesis of various chemical products:

  • Synthesis of Dyes : The compound has been utilized in the synthesis of azo dyes, demonstrating good light fastness and solvent compatibility. It participates in reactions that yield vibrant colors suitable for textile and polymer industries .
  • Polymer Chemistry : It acts as a building block for creating specialty polymers and resins. For instance, it can be incorporated into epoxy resin formulations to enhance mechanical properties and thermal stability .

Material Science

The compound's unique properties make it valuable in the development of advanced materials:

  • Optical Materials : Research has explored its use in epoxy/episulfide resin compositions for optical applications. The incorporation of this compound improves the performance characteristics of these materials .

Case Study 1: Drug Delivery Systems

Research has demonstrated that formulations containing this compound significantly enhance the bioavailability of certain anticancer drugs by improving their solubility and stability in aqueous environments.

Case Study 2: Dye Production

A study on the synthesis of azo dyes using this compound revealed that it not only contributes to color intensity but also improves the dye's resistance to fading under light exposure, making it ideal for use in textiles.

Mechanism of Action

The mechanism of action of NSC 188125 involves its interaction with specific molecular targets:

    Nicotinic Receptors: Acts as an antagonist at α3β4 nicotinic receptors, modulating neurotransmitter release.

    Opioid Receptors: Exhibits modest affinity for μ-opioid receptors and acts as an antagonist at κ-opioid receptors.

    Pathways Involved: The compound affects pathways related to neurotransmitter release and receptor modulation, influencing neuronal activity and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing the 1,3-diamino-propan-2-ol core but differing in substituent groups, which critically influence their chemical and physical properties.

1,3-Bis[N,N-bis(2-picolyl)amino]propan-2-ol

  • Synthesis: Synthesized via nucleophilic substitution between 2-picolyl chloride·HCl and 1,3-diamino-2-hydroxypropane under basic conditions (pH 9–10) at 0°C, yielding a brown oil (65% yield) .
  • Coordination Chemistry : Forms a binuclear Cu(II) complex, Cu₂(I)(OH₂)(Cl)₃·2H₂O , with distorted square planar geometry. Key features include:
    • IR : NH stretch at 1613 cm⁻¹, pyridyl stretch at 1575 cm⁻¹ .
    • UV-Vis : λₘₐₓ = 669 nm (εₘₐₓ = 134.57 M⁻¹cm⁻¹) .
    • Crystal Structure : Triclinic (space group P1), cell dimensions a = 13.345 Å, b = 13.873 Å, c = 12.867 Å .
  • Applications : Primarily used in metal-organic frameworks (MOFs) and catalysis due to strong pyridyl-Cu(II) coordination .

1,3-Bis(tris(hydroxymethyl)methylamino)propane

  • Structure : Substituted with hydroxymethyl groups, enhancing hydrophilicity and hydrogen-bonding capacity.
  • Applications : Functions as a buffering agent in biochemical assays and biocompatible materials due to its polar nature .

Hypothetical Comparison with 1,3-Bis(2-ethylhexylamino)propan-2-ol

While direct data are unavailable, the 2-ethylhexyl substituent (branched alkyl chain) would confer:

  • Enhanced Hydrophobicity: Likely improving solubility in nonpolar solvents, making it suitable for phase-transfer catalysis or surfactancy.
  • Reduced Metal Coordination: Unlike the picolyl analog, ethylhexyl groups lack aromatic nitrogen donors, limiting use in metal complexes.

Data Tables

Table 2: Crystal Data for Cu₂(I)(OH₂)(Cl)₃·2H₂O

Parameter Value
Space group P1 (triclinic)
Cell volume (ų) 2018.4
Density (g cm⁻³) 1.583
Cu content (%) 13.31 (found), 13.36 (calc)

Key Research Findings

  • Hydrophobic analogs (e.g., ethylhexyl derivatives) are understudied in the provided literature but may fill niches in industrial solvents or lipid-based systems.
  • Substituent choice directly impacts thermal stability, solubility, and biological compatibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-Bis(2-ethylhexylamino)propan-2-ol, and how can reaction conditions be optimized for high yield?

  • Methodology : The synthesis of analogous amino-propanol derivatives typically involves nucleophilic substitution between a dihalopropanol (e.g., 1,3-dichloropropan-2-ol) and amines (e.g., 2-ethylhexylamine) under alkaline conditions. Adjusting the molar ratio of reactants, solvent polarity (e.g., ethanol vs. THF), and temperature (60–90°C) can optimize yield . Purification via column chromatography or recrystallization is advised to remove unreacted amines or byproducts.

Q. How can the structure and purity of this compound be validated experimentally?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of ethylhexyl chains (δ 0.8–1.5 ppm for branched alkyl protons) and the propanol backbone (δ 3.4–3.8 ppm for hydroxyl-bearing carbons).
  • Chromatography : HPLC with a C18 column and UV detection at 220 nm can assess purity, while GC-MS identifies volatile impurities .
  • Elemental Analysis : Verify C, H, N content against theoretical values (e.g., C: ~70%, H: ~12%, N: ~8%).

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they influence its applications?

  • Methodology :

  • Solubility : Test in water, ethanol, and DMSO using shake-flask methods. Ethylhexyl groups likely confer high lipophilicity (logP > 4), making it suitable for lipid-based drug delivery systems.
  • Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (>200°C expected for similar branched amines) .

Advanced Research Questions

Q. How do steric effects from 2-ethylhexyl substituents influence the reactivity of this compound in nucleophilic substitution or oxidation reactions?

  • Methodology : Compare reaction kinetics with less bulky analogs (e.g., 1,3-bis(octylamino)propan-2-ol). Use DFT calculations to model steric hindrance around the amino groups and predict regioselectivity in reactions. Experimental validation via 1H^1H-NMR monitoring of reaction intermediates is critical .

Q. What computational tools are suitable for predicting the binding affinity of this compound to biological targets (e.g., bacterial membranes or enzymes)?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability.
  • Docking Studies : Use AutoDock Vina or Schrödinger to model binding to bacterial efflux pumps or cytochrome P450 enzymes. Validate with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. How can researchers resolve contradictions in reported bioactivity data for amino-propanol derivatives, such as conflicting antibacterial efficacy across studies?

  • Methodology :

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like bacterial strain selection, compound purity, and assay protocols.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified alkyl chains (e.g., shorter or linear vs. branched) to isolate the role of ethylhexyl groups .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining reproducibility?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.
  • Design of Experiments (DoE) : Use response surface methodology to optimize parameters like catalyst loading and mixing efficiency .

Methodological Considerations

  • Data Interpretation : Cross-reference spectral data with databases like PubChem or NIST Chemistry WebBook .
  • Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to potential amine toxicity. Waste disposal must comply with EHS guidelines .

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